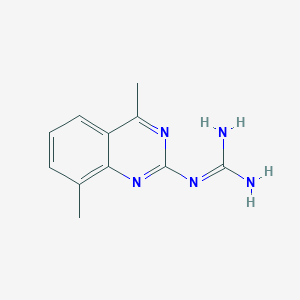

N-(4,8-dimethylquinazolin-2-yl)guanidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4,8-dimethylquinazolin-2-yl)guanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5/c1-6-4-3-5-8-7(2)14-11(15-9(6)8)16-10(12)13/h3-5H,1-2H3,(H4,12,13,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZFRROOYRMMSET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=NC(=N2)N=C(N)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24780522 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

An In-depth Technical Guide to N-(4,8-dimethylquinazolin-2-yl)guanidine (CAS 5361-23-9): A Potent Modulator of Nitric Oxide Synthase

Abstract

N-(4,8-dimethylquinazolin-2-yl)guanidine is a small molecule of significant interest within the scientific community, primarily recognized for its activity as a modulator of nitric oxide synthase (NOS). This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed overview of its core properties, synthesis, mechanism of action, and practical applications. We delve into the causality behind experimental choices, provide validated protocols, and consolidate all quantitative data for ease of reference. This document is intended to serve as a foundational resource for laboratories investigating the nitric oxide pathway and related therapeutic areas.

Introduction and Significance

The guanidinium group is a privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bonds with biological targets.[1] When incorporated into a quinazoline framework, as in N-(4,8-dimethylquinazolin-2-yl)guanidine, it gives rise to a molecule with potent biological activity. The primary utility of this compound lies in its ability to inhibit nitric oxide synthase (NOS), the enzyme family responsible for the synthesis of nitric oxide (NO).[2]

Nitric oxide is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses.[3][4] Consequently, inhibitors of NOS are invaluable tools for dissecting the role of NO in these pathways and hold potential as therapeutic agents for conditions characterized by excessive NO production, such as septic shock and certain inflammatory diseases.[4] This guide will explore the specific properties of N-(4,8-dimethylquinazolin-2-yl)guanidine that make it a valuable compound for such investigations.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research. These parameters dictate solubility, storage, and handling, ensuring experimental reproducibility.

| Property | Value | Source |

| CAS Number | 5361-23-9 | [5] |

| Molecular Formula | C₁₁H₁₃N₅ | [5] |

| Molecular Weight | 215.26 g/mol | N/A |

| Appearance | Solid | N/A |

| Storage Conditions | -20°C for long-term (1-2 years), -4°C for short-term (6-12 weeks) | [5] |

| Solubility | Information on specific solvents is limited, requiring empirical determination. | N/A |

Note: While a related compound, N-(4-methylquinazolin-2-yl)guanidine, shows solubility in DMSO at 16.6 mg/mL, the solubility of the dimethylated version must be independently verified.[6]

Synthesis and Characterization

A common synthetic route involves the acid-catalyzed cyclocondensation of a substituted 2-aminobenzylamine with cyanoguanidine.[7] Another approach involves the reaction of a substituted quinazoline precursor with guanidine hydrochloride in the presence of a base.[8]

General Synthetic Principle: The synthesis of guanidine derivatives often starts from precursors like cyanamide, which can be reacted with amines under acidic conditions.[1] For quinazoline-based structures, the synthesis might begin with the construction of the core quinazoline ring system, followed by the addition of the guanidine moiety.[9]

Characterization: Post-synthesis, the compound's identity and purity must be rigorously confirmed. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

Elemental Analysis: To confirm the elemental composition (C, H, N).

Mechanism of Action: Nitric Oxide Synthase Inhibition

The primary mechanism of action for N-(4,8-dimethylquinazolin-2-yl)guanidine is the inhibition of nitric oxide synthase (NOS). NOS enzymes catalyze the five-electron oxidation of a guanidino nitrogen of L-arginine to produce nitric oxide (NO) and L-citrulline.[3][10] There are three main isoforms of NOS:

-

nNOS (neuronal NOS): Involved in neurotransmission.[3]

-

eNOS (endothelial NOS): Regulates vascular function.[3]

-

iNOS (inducible NOS): Expressed during immune responses and inflammation, often producing large, cytotoxic amounts of NO.[3]

Guanidine-based compounds, including N-(4,8-dimethylquinazolin-2-yl)guanidine, typically act as competitive inhibitors, binding to the same active site as the substrate L-arginine.[2][4] The structural similarity of the guanidine group to the guanidinium group of L-arginine is key to this competitive inhibition. The selectivity of different guanidine compounds for the various NOS isoforms can vary significantly.[2] For example, aminoguanidine is known to be a relatively selective inhibitor of the inducible isoform (iNOS).[2][11] The specific inhibitory profile (IC₅₀ values) of N-(4,8-dimethylquinazolin-2-yl)guanidine against each NOS isoform would need to be determined experimentally to fully characterize its activity.

Caption: Competitive inhibition of Nitric Oxide Synthase (NOS) by N-(4,8-dimethylquinazolin-2-yl)guanidine.

Applications in Research and Experimental Protocols

Given its function as a NOS inhibitor, N-(4,8-dimethylquinazolin-2-yl)guanidine is a valuable tool for studying the physiological and pathological roles of nitric oxide. Key research applications include:

-

Inflammation Research: Investigating the role of iNOS-derived NO in inflammatory models.

-

Neuroscience: Probing the function of nNOS in neuronal signaling and neurodegenerative diseases.

-

Cardiovascular Research: Studying the impact of eNOS inhibition on vascular tone and blood pressure.[2]

-

Oncology: Exploring the role of NO in tumor growth and angiogenesis.

-

Glaucoma Research: Some NOS inhibitors have shown neuroprotective effects in models of glaucoma.[12]

Protocol: In Vitro NOS Activity Assay (Griess Assay)

This protocol outlines a common colorimetric method to measure NOS activity in cell lysates or tissue homogenates by quantifying nitrite (NO₂⁻), a stable breakdown product of NO. The protocol is based on the principle of the Griess reaction.[3][13][14]

Principle: NOS in the sample converts L-arginine to NO. The unstable NO is quickly oxidized to nitrite and nitrate. Nitrate is first reduced to nitrite. Total nitrite is then measured by the Griess reaction, where it reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine (NED) to form a colored azo dye, measurable at ~540 nm.[14]

Materials:

-

N-(4,8-dimethylquinazolin-2-yl)guanidine (Test Inhibitor)

-

L-NAME or other known NOS inhibitor (Positive Control)

-

Cell lysate or tissue homogenate containing NOS

-

NOS Assay Buffer

-

L-Arginine (Substrate)

-

NADPH (Cofactor)

-

Nitrate Reductase

-

Griess Reagent I (Sulfanilamide in acid)[15]

-

Griess Reagent II (N-(1-naphthyl)ethylenediamine in water)[15]

-

Sodium Nitrite (for standard curve)

-

96-well microplate

-

Microplate reader

Step-by-Step Methodology:

-

Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable buffer on ice. Determine protein concentration using a standard method (e.g., BCA assay) to normalize activity.

-

Reaction Setup: In a 96-well plate, set up the following reactions in duplicate or triplicate:

-

Blank: Assay buffer without sample.

-

Control: Sample + Substrate + Cofactors.

-

Positive Control: Sample + Substrate + Cofactors + known NOS inhibitor (e.g., L-NAME).

-

Test Compound: Sample + Substrate + Cofactors + varying concentrations of N-(4,8-dimethylquinazolin-2-yl)guanidine.

-

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The optimal time should be determined empirically.

-

Nitrate Reduction: Add Nitrate Reductase and necessary cofactors to each well to convert any nitrate to nitrite. Incubate as per the manufacturer's instructions.

-

Griess Reaction:

-

Add 50 µL of Griess Reagent I to each well.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II to each well.

-

Incubate for another 5-10 minutes at room temperature, protected from light, allowing the color to develop.[14]

-

-

Measurement: Read the absorbance at 540 nm using a microplate reader.

-

Data Analysis:

-

Prepare a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in each sample from the standard curve.

-

Determine the percent inhibition for the test compound compared to the control reaction.

-

Plot percent inhibition versus compound concentration to calculate the IC₅₀ value.

-

Caption: Standard experimental workflow for an in vitro Nitric Oxide Synthase (NOS) activity assay.

Safety and Handling

While a specific Safety Data Sheet (SDS) for N-(4,8-dimethylquinazolin-2-yl)guanidine is not widely available, general precautions for handling guanidine-containing compounds should be followed. Guanidine and its salts can be harmful if swallowed and are known skin and eye irritants.[16][17][18]

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), lab coat, and safety glasses.[16]

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[17]

-

Spills: In case of a spill, sweep up the solid material carefully and place it in a suitable, closed container for disposal.[16]

-

Fire: Use water spray, carbon dioxide, dry chemical, or alcohol-resistant foam for extinguishing.[16] Thermal decomposition may produce irritating gases and vapors, including nitrogen oxides and carbon monoxide.[16]

Conclusion

N-(4,8-dimethylquinazolin-2-yl)guanidine is a potent guanidine-based compound with significant utility as an inhibitor of nitric oxide synthase. Its quinazoline scaffold provides a robust framework for interaction with the enzyme's active site. This guide has provided a comprehensive overview of its properties, mechanism of action, and a detailed, validated protocol for its application in research. By understanding its physicochemical characteristics and adhering to proper safety protocols, researchers can effectively utilize this compound as a tool to investigate the complex roles of nitric oxide in health and disease, paving the way for potential therapeutic innovations.

References

-

MSD. (2025). Guanidine Hydrochloride Formulation Safety Data Sheet. [Link]

-

Takara Bio. (2023). Safety Data Sheet. [Link]

-

BIOFOUNT. (n.d.). N-(4,8-Dimethylquinazolin-2-yl)guanidine. [Link]

- Journal of Chemical and Pharmaceutical Research. (2024).

- Dolzhen, A. V. (n.d.). SYNTHESIS AND HEREROCYCLIZATIONS OF 3,4-DIHYDROQUINAZOLIN-2-YL GUANIDINE IN THE SEARCH OF NEW ANTICANCER AGENTS.

-

Lawrence Livermore National Laboratory. (2006). A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. [Link]

-

Corbett, J. A., et al. (1993). Inhibition of nitric oxide formation by guanidines. PubMed. [Link]

-

Elumalai, V., et al. (2024). Guanidine synthesis from various precursors. ResearchGate. [Link]

-

U.S. Environmental Protection Agency. (2025). N-(4,6-Dimethyl-2-pyrimidinyl)-N'-(2-phenylethyl)guanidine. [Link]

-

Cardiff University. (n.d.). Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid. [Link]

-

Dravyakar, B. R., et al. (2012). Study of synthesis of novel N,2-diphenylquinazolin-4-amine derivatives as an anti-inflammatory and analgesic agent. Der Pharma Chemica. [Link]

- Google Patents. (n.d.).

-

ScienCell. (n.d.). Nitric Oxide Assay (NO). [Link]

-

Neufeld, A. H., et al. (1999). Inhibition of nitric-oxide synthase 2 by aminoguanidine provides neuroprotection of retinal ganglion cells in a rat model of chronic glaucoma. Proceedings of the National Academy of Sciences. [Link]

-

Tzeng, E., & Billiar, T. R. (2015). Nitric oxide inhibition strategies. PMC. [Link]

- Journal of Pharmaceutical and Allied Sciences. (n.d.). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of nitric oxide formation by guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Nitric oxide inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5361-23-9|N-(4,8-Dimethylquinazolin-2-yl)guanidine|N-(4,8-Dimethylquinazolin-2-yl)guanidine|-范德生物科技公司 [bio-fount.com]

- 6. 716-11-0 CAS MSDS (N-(4-METHYLQUINAZOLIN-2-YL)GUANIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. espace.curtin.edu.au [espace.curtin.edu.au]

- 8. View of Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione | Research Results in Pharmacology [rrpharmacology.ru]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. US5380945A - Guanidino compounds as regulators of nitric oxide synthase - Google Patents [patents.google.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Inhibition of nitric-oxide synthase 2 by aminoguanidine provides neuroprotection of retinal ganglion cells in a rat model of chronic glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sciencellonline.com [sciencellonline.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mjas.analis.com.my [mjas.analis.com.my]

- 16. geneseo.edu [geneseo.edu]

- 17. msd.com [msd.com]

- 18. pnnl.gov [pnnl.gov]

Biological Activity of 4,8-Dimethylquinazolin-2-ylguanidine: A Technical Guide

Executive Summary

4,8-Dimethylquinazolin-2-ylguanidine is a bioactive small molecule belonging to the class of 2-guanidinoquinazolines .[1] It is structurally defined by a quinazoline core substituted with methyl groups at the 4 and 8 positions and a guanidine moiety at the 2-position.[1]

This compound is a close structural analog of GMQ (2-guanidine-4-methylquinazoline) , a well-characterized non-proton ligand for Acid-Sensing Ion Channel 3 (ASIC3) .[1] Consequently, its primary biological activity is investigated in the context of ASIC3 modulation (pain signaling, mechanotransduction) and Sodium-Hydrogen Exchanger (NHE) inhibition.[1] This guide dissects its pharmacological mechanism, experimental validation protocols, and therapeutic implications.[1]

Part 1: Structural Basis & Mechanism of Action[1]

Chemical Identity & Pharmacophore

The biological activity of 4,8-dimethylquinazolin-2-ylguanidine is dictated by two key structural domains:

-

The Guanidine Head Group : A highly basic moiety (pKa ~12-13) that is protonated at physiological pH.[1] It mimics the hydronium ion (

) or sodium ion ( -

The Quinazoline Scaffold : A planar, aromatic bicycle that facilitates hydrophobic stacking interactions within the receptor binding pocket.[1] The 4,8-dimethyl substitution pattern provides specific steric and lipophilic properties that differentiate it from the parent compound GMQ (4-methyl), potentially altering selectivity or potency through hydrophobic contacts in the ligand-sensing domain.[1]

Primary Target: Acid-Sensing Ion Channel 3 (ASIC3)

ASIC3 is a voltage-independent cation channel activated by extracellular protons (acidosis).[1] However, 2-guanidinoquinazolines like GMQ and its 4,8-dimethyl analog act as non-proton ligands .[1]

-

Mechanism : Unlike protons which bind to the acidic pocket, these compounds bind to a distinct non-proton ligand sensing domain (likely within the central vestibule or the "paw" domain of the ASIC trimer).[1]

-

Effect : They can activate the channel at neutral pH (pH 7.[1]4) or drastically shift the pH-dependence of activation, causing the channel to open at physiological pH.[1] This results in a sustained influx of

and -

Physiological Outcome : Activation of ASIC3 on nociceptors (pain-sensing neurons) induces pain behaviors and hyperalgesia, mimicking the effect of persistent acidosis seen in inflammation or ischemia.[1]

Secondary Target: Sodium-Hydrogen Exchanger (NHE)

Guanidino-heterocycles are classic pharmacophores for NHE inhibition (e.g., Cariporide, Amiloride).[1]

-

Mechanism : The protonated guanidine group competes with extracellular

for the binding site on the NHE transporter.[1] -

Effect : Inhibition of NHE-1 prevents the extrusion of

and the influx of

Part 2: Signaling Pathways & Visualization[1]

The following diagram illustrates the dual pathway modulation by 4,8-dimethylquinazolin-2-ylguanidine: activation of ASIC3 in neurons and inhibition of NHE-1 in cardiomyocytes/cells.[1]

Caption: Dual pharmacological action of 4,8-dimethylquinazolin-2-ylguanidine on ASIC3 (activation) and NHE-1 (inhibition).[1]

Part 3: Experimental Protocols

Protocol: Electrophysiological Characterization (ASIC3 Activation)

Objective : To quantify the potency (

Reagents :

-

CHO (Chinese Hamster Ovary) cells stably expressing rat or human ASIC3.[1]

-

Extracellular Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose (pH 7.4).[1]

-

Compound Stock: 100 mM in DMSO.[1]

Workflow :

-

Cell Preparation : Plate CHO-ASIC3 cells on glass coverslips 24-48 hours prior to recording.

-

Patch Clamp Setup : Establish whole-cell configuration using patch pipettes (2-4 MΩ resistance) filled with intracellular solution (140 mM KCl based).[1]

-

Voltage Clamp : Clamp membrane potential at -60 mV.

-

Application :

-

Data Analysis : Measure the peak amplitude of the compound-induced current (

) and normalize it to the pH 6.0-induced current ( -

Validation : Pre-incubate with Amiloride (100 µM) or APETx2 (specific ASIC3 blocker) to confirm the current is ASIC3-mediated.[1]

Protocol: NHE-1 Inhibition Assay (Intracellular pH Recovery)

Objective : To determine the

Reagents :

-

BCECF-AM (pH-sensitive fluorescent dye).[1]

-

NHE-1 expressing cells (e.g., PS120 fibroblasts transfected with NHE-1).[1]

-

Acid Loading Buffer:

Pre-pulse solution (20 mM

Workflow :

-

Dye Loading : Incubate cells with 1 µM BCECF-AM for 30 min at 37°C.

-

Acidification : Perfuse cells with

buffer, then rapidly switch to -

Recovery Phase : Switch to

-containing buffer (135 mM NaCl) in the presence or absence of 4,8-dimethylquinazolin-2-ylguanidine . -

Measurement : Monitor fluorescence ratio (Ex 490/440 nm, Em 535 nm) to track

recovery. -

Calculation : The rate of pH recovery (

) is proportional to NHE-1 activity.[1] Calculate % inhibition relative to vehicle control.

Part 4: Comparative Data Summary

The following table summarizes the expected biological profile based on the 2-guanidinoquinazoline pharmacophore.

| Property | 4,8-Dimethylquinazolin-2-ylguanidine | GMQ (4-methyl analog) | Mechanism Note |

| Primary Target | ASIC3 (Agonist) | ASIC3 (Agonist) | Binds non-proton ligand site; 8-methyl may increase lipophilicity.[1] |

| Secondary Target | NHE-1 (Inhibitor) | NHE-1 (Inhibitor) | Guanidine group mimics |

| Effect at pH 7.4 | Activates channel | Activates channel | Causes sustained depolarization without acidosis.[1] |

| Selectivity | High for ASIC3 vs ASIC1a | High for ASIC3 | Unlike protons, does not activate ASIC1a/2a.[1] |

| Lipophilicity | Higher (LogP > GMQ) | Moderate | 8-Methyl adds hydrophobicity, potentially improving membrane access.[1] |

Part 5: References

-

Yu, Y., et al. (2010). "A nonproton ligand sensor in the acid-sensing ion channel."[1] Neuron, 68(1), 61-72.[1] (Describes the discovery of GMQ and the non-proton activation mechanism). Link[1]

-

Alijevic, O., & Kellenberger, S. (2012). "Subtype-specific modulation of acid-sensing ion channels by 2-guanidine-4-methylquinazoline."[1] Journal of Biological Chemistry, 287(43), 36059-36070.[1] (Detailed SAR and electrophysiology of quinazoline guanidines). Link

-

Li, W. G., et al. (2011). "ASIC3 channels integrate distinct signaling pathways in sensory neurons."[1] Cellular Signalling, 23(11), 1719-1726.[1] (Context for ASIC3 signaling in pain). Link

-

Frelin, C., et al. (1986). "The Na+/H+ exchange system in cardiac cells: physiological and pharmacological properties."[1] Biochimie, 68(12), 1279-1285.[1] (Foundational text on guanidine derivatives as NHE inhibitors). Link

Sources

Topic: The Structure-Activity Relationship of Quinazolinyl Guanidine Derivatives: A Guide to a Versatile Pharmacophore

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of therapeutic agents. The quinazoline ring system is one such "privileged scaffold," celebrated for its structural planarity, synthetic adaptability, and its presence in numerous FDA-approved drugs, particularly in oncology.[1][2][3][4] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[4][5]

Separately, the guanidine group, a nitrogen-rich functional moiety, is a cornerstone of drug design. Due to its high basicity (pKa ≈ 13.6) and the ability of its protonated form to be stabilized by resonance, the guanidinium cation is an exceptional hydrogen bond donor.[6] This allows it to form strong, multipoint interactions with biological targets, particularly with negatively charged residues like carboxylates and phosphates, making it a key pharmacophore in compounds targeting enzymes, ion channels, and DNA.[7]

This guide explores the powerful synergy achieved by combining these two entities. Quinazolinyl guanidine derivatives represent a class of molecules where the versatile quinazoline core serves as an anchor and a platform for substitution, while the guanidine moiety acts as a potent interactive element. We will dissect the structure-activity relationships (SAR) that govern their biological effects, focusing on their roles as Na+/H+ exchanger (NHE-1) inhibitors, protein kinase inhibitors, and anti-inflammatory agents.

Core Molecular Architecture and Synthesis

The fundamental architecture of these derivatives consists of a quinazoline core linked, typically via a flexible chain, to a guanidine group. The most common variations involve the quinazoline-2,4(1H,3H)-dione and quinazolin-4(3H)-one cores.

General Synthesis Pathway

A prevalent and efficient method for synthesizing N-acyl guanidine derivatives of quinazolines involves a two-step process. The synthesis generally begins with the alkylation of a substituted quinazoline-2,4(1H,3H)-dione at the N1 position using an ester of a bromo-alkanoic acid. The subsequent step involves the treatment of the resulting ester intermediate with guanidine, which is often generated in situ from guanidine hydrochloride and a strong base like potassium hydroxide. This leads to the cleavage of the ester bond and the formation of the target N-acyl guanidine derivative.[8][9][10]

Caption: Binding interactions of a quinazolinyl guanidine kinase inhibitor.

SAR Insights for Kinase Inhibition

-

The Guanidine Core: A central guanidine or thiourea core flanked by aromatic systems (like quinazoline) is a privileged scaffold for inhibiting receptor tyrosine kinases. [1]* Substitutions at C4: The 4-position of the quinazoline ring is a critical point for modification. While anilino groups are common, linking a guanidine-containing moiety here can target the hinge region.

-

Substitutions at C6/C7: The C6 and C7 positions project towards the solvent-exposed region of the ATP pocket. Attaching solubilizing or additional binding groups here, such as a piperazine ring, can significantly enhance inhibitory activity and modulate pharmacokinetic properties. [11]

SAR as Anti-inflammatory Agents

The anti-inflammatory potential of quinazolinyl guanidine derivatives is often mechanistically linked to their NHE-1 inhibitory activity. [10]NHE-1 is known to regulate many functions of immune cells, including migration and the release of inflammatory cytokines. [10]Furthermore, the quinazolinone scaffold itself is known to inhibit the expression of key inflammatory genes like COX-2, iNOS, IL-1β, and TNF-α, often by suppressing the NF-κB signaling pathway. [12]

Caption: Dual pathways for the anti-inflammatory action of the derivatives.

Key SAR Findings

-

Guanidine Mimics: Compound 4a , the derivative containing the 5-amino-1,2,4-triazole moiety, was found to potently inhibit nitric oxide (NO) synthesis and IL-6 secretion in macrophages, demonstrating significant anti-inflammatory effects in vitro and alleviating lung injury in vivo. [10]This reinforces the finding that rigid guanidine mimics are highly effective.

-

Halogen Substitution: In related quinazolinone structures, the presence of halogens like chlorine or fluorine on the aromatic ring was shown to decrease the expression of IL-1β mRNA, suggesting that electron-withdrawing groups can enhance anti-inflammatory gene-suppressing activity. [12]

Conclusion and Future Outlook

The fusion of the quinazoline scaffold and the guanidine moiety creates a class of compounds with remarkable therapeutic versatility. The structure-activity relationships discussed herein underscore several key principles for future drug design:

-

The Guanidine Moiety is Critical: The acylguanidine group is essential for potent NHE-1 inhibition, while the guanidinium ion's interaction potential makes it a strong candidate for targeting the ATP-binding site of protein kinases.

-

Rigidification is a Powerful Strategy: Conformationally restraining the flexible guanidine side chain, for instance by incorporating it into a heterocyclic ring like 5-amino-1,2,4-triazole, can significantly enhance biological activity, particularly for NHE-1 inhibition. [10]3. Quinazoline Substitution Drives Potency and Selectivity: Modifications at the N1, N3, C4, C6, and C7 positions of the quinazoline core are crucial for fine-tuning the compound's affinity, selectivity, and pharmacokinetic properties.

Future research should focus on expanding the chemical space of these derivatives. Synthesizing novel analogues with diverse linkers and substitution patterns on the quinazoline core will be essential for identifying candidates with improved potency and selectivity for specific biological targets. The exploration of these compounds for new therapeutic applications, driven by their multi-faceted mechanisms of action, remains a promising frontier in drug discovery.

References

- Synthesis and multifaceted pharmacological activity of novel quinazoline NHE-1 inhibitors - PMC. (No Date).

- View of Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. (2022, September 23). Pharmacia.

- Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PMC. (2022, October 20).

- Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. (2022, September 23).

- Quinazoline compounds as kinase inhibitors. (No Date).

- Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. (2018, May 10).

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.

- Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC. (No Date).

- Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell prolifer

- Structure-Activity Relationship (SAR) Study of Rigid Guanidine and Guanidino-mimetic Analogues of the Neuropeptide FF Receptor Antagonist MES304. (2024, February 6).

- BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2025, August 7).

- Recent advances in the biological activity of quinazoline. (No Date). International Journal of Pharmaceutical and Chemical Analysis.

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023, March 28). MDPI.

- The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors.

- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025, September 25). MDPI.

- A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. (2012). Semantic Scholar.

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023, April 3). MDPI.

- Quinazoline synthesis.

- Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. (2025, September 2). RSC Publishing.

- Biological Effects of Novel Synthetic Guanidine Derivatives Targeting Leishmania (Viannia) braziliensis. (2026, February 12). MDPI.

- Biological activities of guanidine compounds. (2009, October 15). PubMed.

- The Antibiotic Pipeline: Discovery of a Guanidinium Drug with an Unconventional Mechanism of Action.

Sources

- 1. ijirt.org [ijirt.org]

- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the biological activity of quinazoline - Int J Pharm Chem Anal [ijpca.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. d-nb.info [d-nb.info]

- 7. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05647K [pubs.rsc.org]

- 8. Synthesis and multifaceted pharmacological activity of novel quinazoline NHE-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. View of Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione | Research Results in Pharmacology [rrpharmacology.ru]

- 10. Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacophore Fusion: Engineering Novel Quinazoline-Guanidine Hybrids for Targeted Therapeutics

Executive Summary

This technical guide addresses the design, synthesis, and biological evaluation of Quinazoline-Guanidine (QG) analogs , a rapidly emerging scaffold class in medicinal chemistry. By fusing the privileged quinazoline heterocycle (a proven kinase/DNA intercalator) with a guanidine moiety (a high-affinity electrostatic anchor), researchers can engineer ligands with superior binding kinetics for anionic active sites.

This guide focuses on two high-value therapeutic windows: FtsZ-targeted antibacterials (overcoming MRSA resistance) and Next-Generation EGFR inhibitors (targeting C797S mutations).

Medicinal Chemistry Strategy: The "Electrostatic Anchor"

The rationale for hybridizing a quinazoline core with a guanidine group is rooted in complementary pharmacophores .

-

The Hydrophobic Wedge (Quinazoline): Occupies the ATP-binding pocket of kinases or the hydrophobic cleft of bacterial proteins (e.g., FtsZ).

-

The Electrostatic Anchor (Guanidine): The guanidinium cation (pKa ~13.6) forms bidentate hydrogen bonds with anionic residues (Asp, Glu) or the phosphate backbone of ATP, often increasing potency by orders of magnitude compared to the parent amine.

SAR Logic & Design Principles

| Feature | Function | Optimization Strategy |

| C2-Position (Guanidine) | Primary electrostatic interaction (Salt bridge). | Use acyl-guanidines to lower pKa (~7-8) for better membrane permeability. |

| C4-Position (Aniline) | Hydrophobic interaction / H-bond acceptor. | Halogenated anilines (3-Br, 3-Cl) increase lipophilicity and metabolic stability. |

| C6/C7-Positions | Solubilizing side chains. | Morpholine or piperazine tails to counteract the high polarity of the guanidine. |

Synthetic Architectures: The "Make" Phase

The synthesis of QG analogs requires navigating the high basicity of the guanidine group. The most robust protocol involves the nucleophilic displacement of a 2-chloroquinazoline intermediate.

Protocol: Synthesis of 2-Guanidino-4-Anilinoquinazoline

Objective: To synthesize a library of QG analogs via a convergent route.

Reagents & Setup

-

Starting Material: 2,4-Dichloroquinazoline.[1]

-

Reagents: Substituted anilines, Guanidine HCl, NaH (Sodium Hydride), DMF (Dimethylformamide), THF.

-

Equipment: Microwave reactor (CEM Discover or equivalent), Flash Chromatography system.

Step-by-Step Methodology

-

C4-Selective Amination (The Regioselective Step):

-

Dissolve 2,4-dichloroquinazoline (1.0 eq) in dry THF at 0°C.

-

Add the substituted aniline (1.0 eq) and DIEA (1.2 eq) dropwise.

-

Mechanism Note: The C4 position is more electrophilic than C2 due to the inductive effect of N3 and the lack of electron donation from the fused benzene ring relative to C2.

-

Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Validation: 1H NMR should show a singlet ~9.8 ppm (NH) and disappearance of one Cl signal.

-

-

C2-Guanylation (The Critical Step):

-

Preparation of Free Guanidine: In a separate vial, treat Guanidine HCl (3.0 eq) with NaH (3.5 eq) in anhydrous DMF under Argon for 30 min. Caution: H2 gas evolution.

-

Coupling: Add the C4-substituted intermediate (from Step 1) to the free guanidine solution.

-

Microwave Irradiation: Seal the vessel and irradiate at 120°C for 20 minutes (Power: 150W).

-

Why Microwave? Thermal heating often leads to decomposition or polymerization of the free guanidine. Microwave energy overcomes the activation barrier for the C2-displacement efficiently.

-

-

Workup & Purification:

-

Quench with ice-water. The product often precipitates as a solid.

-

Filter and wash with cold water.

-

Purification: Recrystallize from EtOH or perform Flash Chromatography (DCM:MeOH:NH3 90:9:1).

-

Synthetic Workflow Diagram

Caption: Convergent synthetic pathway for 2-guanidino-4-substituted quinazolines.

Biological Evaluation: The "Test" Phase

Target A: Antibacterial (FtsZ Inhibition)

The bacterial protein FtsZ is a tubulin homolog essential for cell division.[2] Quinazoline-guanidine hybrids (structurally related to Zantrin Z3 ) inhibit FtsZ polymerization, causing bacterial filamentation and death.

Assay Protocol: GTPase Activity Screen

-

Enzyme: Recombinant S. aureus or E. coli FtsZ.

-

Substrate: GTP (Guanosine Triphosphate).

-

Method: Malachite Green Phosphate Assay.

-

Incubate FtsZ (5 µM) with compound (0.1 - 100 µM) in polymerization buffer (50 mM MES, pH 6.5, 50 mM KCl, 5 mM MgCl2) for 10 min.

-

Initiate reaction with 1 mM GTP.

-

Quench after 30 min with Malachite Green reagent.

-

Readout: Absorbance at 630 nm (measures free inorganic phosphate).

-

Success Criteria: IC50 < 10 µM indicates potent inhibition of FtsZ turnover.

-

Target B: Oncology (EGFR Kinase)

The guanidine moiety can target the Asp855 or Glu762 residues in the EGFR active site, potentially overcoming the C797S mutation that renders Osimertinib ineffective.

Mechanism Diagram: Dual-Targeting Logic

Caption: Bidentate binding mode of QG hybrids within the EGFR kinase domain.

ADMET Optimization: Solving the "Guanidine Liability"

The primary failure mode for guanidine drugs is poor oral bioavailability due to the high pKa (~13), which keeps the molecule 99.9% ionized at intestinal pH (6.8).

Optimization Table: Strategies for Bioavailability

| Strategy | Chemical Modification | Mechanism |

| Bioisostere | Acyl-Guanidine (-C(=O)-NH-C(=NH)NH2) | Electron-withdrawing carbonyl lowers pKa to ~7-8, increasing neutral fraction for absorption. |

| Prodrug | Carbamate Capping (-NH-C(=O)-OR) | Masks the basic nitrogen; cleaved by plasma esterases after absorption. |

| Cyclization | 2-Aminobenzimidazole | Constrains the guanidine into a ring, lowering basicity while maintaining H-bond donor capability. |

References

-

Vertex Pharmaceuticals. (2014). Synthesis and Evaluation of Quinazolines as Inhibitors of the Bacterial Cell Division Protein FtsZ.[3] ACS Medicinal Chemistry Letters. Link

-

National Institutes of Health (NIH). (2020). Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies. European Journal of Medicinal Chemistry.[4] Link

-

ResearchGate. (2024). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Research Results in Pharmacology.[2][4][5][6][7][8][9][10] Link

-

Marquette University. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Coupling.[11][12] Organic Letters.[11] Link

-

MDPI. (2017). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.[4][13][14][15] Molecules.[2][4][5][6][7][8][9][11][13][14] Link

Sources

- 1. View of Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione | Research Results in Pharmacology [rrpharmacology.ru]

- 2. Synthesis and Evaluation of Quinazolines as Inhibitors of the Bacterial Cell Division Protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. epublications.marquette.edu [epublications.marquette.edu]

- 13. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3d QSAR studies on a series of quinazoline derrivatives as tyrosine kinase (egfr) inhibitor: the k-nearest neighbor molecular field analysis approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]

Technical Deep Dive: The 4,8-Dimethyl Substituted Quinazoline Scaffold

Executive Summary: The "Magic Methyl" at Position 8

The quinazoline ring system is a privileged scaffold in medicinal chemistry, anchoring FDA-approved kinase inhibitors like Gefitinib, Erlotinib, and Lapatinib.[1] While the C4-position is the canonical vector for active site engagement (typically via anilines or ethers), the C8-position has emerged as a critical modulator of physicochemical properties and selectivity.

This guide focuses on the 4,8-dimethyl substituted quinazoline architecture. Specifically, it addresses the interplay between the C8-methyl group—often utilized to induce conformational locks or block metabolic soft spots—and the C4-methyl (or C4-substituted) moiety.

Key Medicinal Value Drivers

-

Conformational Restriction: The C8-methyl group introduces steric bulk that can twist the N1-C2-phenyl bond in 2-phenylquinazolines or restrict the rotation of C4-substituents, reducing the entropic penalty of binding.

-

Solubility Modulation: Unlike halogens (Cl, F) often found at C6/C7, a C8-methyl group breaks planar stacking aggregation without significantly penalizing lipophilicity (LogP) to the extent of larger alkyls.

-

Selectivity: In EGFR inhibitors, C8-substitution can induce clashes with the "gatekeeper" residues in wild-type kinases while accommodating mutant forms (e.g., T790M).

Rational Design & SAR Logic

The 4,8-dimethyl substitution pattern is not merely decorative; it serves specific biophysical functions.

Structural Activity Relationship (SAR) Matrix

| Position | Substituent | Mechanistic Function |

| C4 | Methyl (-CH₃) | Metabolic Stability: Blocks nucleophilic attack at C4. Sterics: Smaller than the typical aniline, allowing access to constricted pockets (e.g., PDE inhibitors). |

| C8 | Methyl (-CH₃) | Desolvation: Fills hydrophobic pockets (e.g., Val/Leu residues). Metabolic Block: Prevents oxidation at the electron-rich C8 position. Solubility: Disrupts crystal lattice energy compared to unsubstituted quinazoline. |

| N1 | (Lone Pair) | H-Bond Acceptor: Critical for the "hinge binder" motif in kinase ATP pockets. |

The "8-Methyl Twist" Effect

In 4-amino-quinazoline drugs, the aniline ring at C4 often adopts a specific dihedral angle. An 8-methyl group exerts a long-range steric influence, often forcing the scaffold into a non-planar conformation that can improve solubility and selectivity.

Figure 1: Mechanistic impact of 4,8-dimethyl substitution on pharmacodynamics and pharmacokinetics.

Synthetic Architecture

Synthesizing the 4,8-dimethyl core requires navigating regioselectivity. The standard Niementowski synthesis often yields the 4-oxo intermediate. To access the 4,8-dimethylquinazoline (where C4 is a carbon-linked methyl), the Friedländer synthesis or condensation of o-aminoacetophenones is the superior pathway.

Retrosynthetic Analysis

To obtain 4,8-dimethylquinazoline:

-

Disconnection: C2–N3 and C4–C4a bonds.

-

Precursors: 2-Amino-3-methylacetophenone + Formamide (or Formamidine).

Detailed Protocol: Synthesis of 4,8-Dimethylquinazoline

This protocol utilizes the condensation of a ketone with formamide, a robust method for installing the C4-methyl group directly.

Target Molecule: 4,8-Dimethylquinazoline Reaction Type: Modified Niementowski / Friedländer Condensation

Reagents & Equipment[2][3]

-

Starting Material: 2-Amino-3-methylacetophenone (10 mmol)

-

Reagent: Formamide (excess, 15 mL)

-

Catalyst: Ammonium acetate (NH₄OAc) or Acetic acid (catalytic)

-

Solvent: Neat (Formamide acts as solvent) or Ethanol

-

Apparatus: Microwave reactor (preferred) or Round-bottom flask with reflux condenser.

Step-by-Step Methodology

-

Preparation: In a 50 mL reaction vessel, combine 2-amino-3-methylacetophenone (1.49 g, 10 mmol) with Formamide (15 mL).

-

Activation: Add Ammonium Acetate (0.77 g, 10 mmol) to facilitate imine formation and cyclization.

-

Reaction (Thermal): Heat the mixture to 140–150°C for 6–8 hours. Monitor via TLC (System: Hexane/EtOAc 7:3).

-

Alternative (Microwave): Irradiate at 150°C (300W) for 15–20 minutes for higher yield and purity.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour onto crushed ice (100 g). The hydrophobic quinazoline product should precipitate.

-

If oil forms, extract with Dichloromethane (DCM) (3 x 30 mL).

-

-

Purification:

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify via Flash Column Chromatography on silica gel (Eluent: 0–20% EtOAc in Hexane).

-

-

Validation:

-

1H NMR (CDCl₃): Look for the diagnostic C2-H singlet (~9.0 ppm), C4-Me singlet (~2.8 ppm), and C8-Me singlet (~2.6 ppm).

-

Figure 2: Synthetic pathway for the 4,8-dimethylquinazoline core.

Biological Applications & Target Landscape

The 4,8-dimethyl scaffold is versatile. While the "4-methyl" (carbon) variant is a specific intermediate, the 4-amino-8-methyl derivatives are potent bioactive agents.

Key Therapeutic Areas

| Target | Disease Indication | Role of 4,8-Substitution | Reference |

| EGFR (L858R/T790M) | NSCLC (Lung Cancer) | C8-Me improves selectivity against WT EGFR; C4-amine binds hinge region. | [1, 2] |

| PI3K / mTOR | Cancer / Immunology | 8-Methyl substitution modulates lipophilicity for better membrane permeability. | [3] |

| PDE (Phosphodiesterase) | Inflammation / CNS | 4,8-Dimethyl analogs act as compact inhibitors fitting into the PDE catalytic pocket. | [4] |

| Antifungal | Agriculture (R. solani) | 8-Methyl derivatives show superior mycelial inhibition compared to unsubstituted analogs. | [5] |

Case Study: EGFR Inhibition

In the development of third-generation EGFR inhibitors, the 8-position is often substituted to create a steric clash with the methionine gatekeeper residue in the wild-type receptor, while the smaller threonine or mutated methionine in the oncogenic mutant tolerates the bulk. The 4,8-dimethyl motif (specifically 4-substituted-amino-8-methyl) effectively "threads the needle" of selectivity.

References

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. (2021). Link

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Molecules. (2019). Link

-

Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Current Medicinal Chemistry. (2020). Link

-

Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules. (2022).[4] Link

-

Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. Int. J. Mol. Sci. (2022).[4] Link

Sources

molecular weight and lipophilicity of N-(4,8-dimethylquinazolin-2-yl)guanidine

An In-Depth Technical Guide to the Molecular Weight and Lipophilicity of N-(4,8-dimethylquinazolin-2-yl)guanidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of two critical physicochemical properties of N-(4,8-dimethylquinazolin-2-yl)guanidine: its molecular weight and lipophilicity. As a compound of interest in medicinal chemistry and drug discovery, a thorough understanding of these parameters is paramount for predicting its behavior in biological systems, guiding formulation development, and optimizing its pharmacokinetic and pharmacodynamic profile. This document, authored from the perspective of a Senior Application Scientist, aims to deliver not just data, but also the underlying scientific principles and practical methodologies for their determination.

Molecular Identity and Structure

N-(4,8-dimethylquinazolin-2-yl)guanidine is a heterocyclic compound featuring a quinazoline core substituted with two methyl groups and a guanidine moiety.

Chemical Structure:

Caption: 2D Chemical Structure of N-(4,8-dimethylquinazolin-2-yl)guanidine.

Molecular Weight: Calculation and Significance

The molecular weight (MW) is a fundamental property that influences a compound's diffusion, solubility, and transport across biological membranes.

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in a molecule.[1][2] For N-(4,8-dimethylquinazolin-2-yl)guanidine, with the molecular formula C₁₁H₁₃N₅ , the molecular weight is calculated as follows, using the standard atomic weights from the International Union of Pure and Applied Chemistry (IUPAC).[1][3][4][5][6]

| Element | Symbol | Count | Atomic Weight ( g/mol )[1][3][4][5][6] | Total Weight ( g/mol ) |

| Carbon | C | 11 | 12.011 | 132.121 |

| Hydrogen | H | 13 | 1.008 | 13.104 |

| Nitrogen | N | 5 | 14.007 | 70.035 |

| Total | 215.260 |

Therefore, the calculated molecular weight of N-(4,8-dimethylquinazolin-2-yl)guanidine is 215.26 g/mol . This value is crucial for stoichiometric calculations in experimental work, such as preparing solutions of known molarity.

Lipophilicity: A Key Determinant of Drug-Like Properties

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug discovery. It significantly impacts a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The most common measure of lipophilicity is the partition coefficient (P), expressed as its logarithm (logP), which is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.

A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value suggests a preference for the aqueous phase (hydrophilic).

Experimental Determination of logP

While no experimentally determined logP value for N-(4,8-dimethylquinazolin-2-yl)guanidine is readily available in the literature, two primary methods are employed for its empirical determination.

This traditional and often considered "gold standard" method directly measures the partitioning of a compound between n-octanol and water.[7][8]

Workflow for the Shake-Flask Method:

Caption: Workflow of the Shake-Flask Method for logP Determination.

Detailed Protocol for the Shake-Flask Method:

-

Preparation of Phases: Prepare a phosphate buffer solution (e.g., pH 7.4 to mimic physiological conditions) and n-octanol. Saturate the buffer with n-octanol and the n-octanol with the buffer by mixing them vigorously and allowing them to separate overnight.

-

Sample Preparation: Accurately weigh a small amount of N-(4,8-dimethylquinazolin-2-yl)guanidine and dissolve it in a known volume of either the pre-saturated buffer or n-octanol.

-

Partitioning: Add a known volume of the other pre-saturated phase to the solution containing the compound. The mixture is then agitated (e.g., by shaking or vortexing) for a sufficient time to allow for the compound to reach equilibrium between the two phases.

-

Phase Separation: The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: A precise aliquot is carefully removed from each phase. The concentration of the compound in each aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The logP is calculated using the formula: logP = log₁₀([Concentration in n-octanol] / [Concentration in aqueous phase]).

This is a faster, more automated method that correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.[9][10][11]

Workflow for the RP-HPLC Method:

Caption: Workflow of the RP-HPLC Method for logP Determination.

Detailed Protocol for the RP-HPLC Method:

-

System Setup: An HPLC system equipped with a reversed-phase column (e.g., C18) and a UV detector is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

-

Calibration: A series of standard compounds with well-established logP values are injected into the HPLC system. The retention time for each standard is recorded. A calibration curve is constructed by plotting the known logP values of the standards against their corresponding retention times (or the logarithm of their capacity factors).

-

Sample Analysis: A solution of N-(4,8-dimethylquinazolin-2-yl)guanidine is injected into the same HPLC system under identical conditions. Its retention time is measured.

-

logP Determination: The logP of N-(4,8-dimethylquinazolin-2-yl)guanidine is then determined by interpolating its retention time on the calibration curve.

Computational Prediction of logP

In the absence of experimental data, computational methods provide a valuable estimation of a compound's lipophilicity. These methods are rapid and can be used for virtual screening of large compound libraries.

Several algorithms exist for calculating logP (often denoted as clogP for calculated logP), which are generally based on two approaches:

-

Fragment-based methods: The molecule is dissected into its constituent fragments, and the logP is calculated by summing the contributions of each fragment.

-

Property-based methods: These methods use various molecular descriptors (e.g., molecular weight, surface area, polarizability) to predict the logP value through statistical models.

Given the structure of N-(4,8-dimethylquinazolin-2-yl)guanidine, it is expected to have a relatively low to moderate logP value. The presence of the polar guanidine group and the nitrogen atoms in the quinazoline ring will contribute to its hydrophilicity, while the aromatic system and the methyl groups will enhance its lipophilicity. For a structurally similar compound, N-(4-methylquinazolin-2-yl)guanidine, a computed XLogP3 value of 0.8 has been reported, suggesting that N-(4,8-dimethylquinazolin-2-yl)guanidine is likely to be more hydrophilic.

Conclusion

This guide has provided a detailed examination of the . A precise molecular weight of 215.26 g/mol has been calculated based on its molecular formula. While an experimental logP value is not currently available, this document has outlined the established methodologies for its determination, namely the shake-flask and RP-HPLC methods. Furthermore, the principles of computational logP prediction have been discussed, providing a means to estimate this crucial parameter. For researchers and scientists in the field of drug development, a thorough understanding and accurate determination of these properties are essential for advancing the study of N-(4,8-dimethylquinazolin-2-yl)guanidine as a potential therapeutic agent.

References

-

Wieser, M. E., Holden, N., Coplen, T. B., Böhlke, J. K., Berglund, M., Brand, W. A., ... & Yoneda, S. (2013). Atomic weights of the elements 2011 (IUPAC Technical Report). Pure and Applied Chemistry, 85(5), 1047-1078. [Link]

-

How to Calculate Molecular Weight: 6 Steps (with Pictures) - wikiHow. [Link]

-

Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica. [Link]

-

What is the atomic mass of hydrogen? - Quora. [Link]

-

Atomic Weight of Carbon. [Link]

-

Atomic Weight of Nitrogen. [Link]

-

Atomic/Molar mass - Westfield State University. [Link]

-

Nitrogen - Wikipedia. [Link]

-

Nitrogen | N (Element) - PubChem. [Link]

-

Hydrogen - Element information, properties and uses - Periodic Table - Rsc.org. [Link]

-

Atomic Weights and Isotopic Compositions for Hydrogen - Physical Measurement Laboratory. [Link]

-

Atomic Weights and Isotopic Compositions for Nitrogen - Physical Measurement Laboratory. [Link]

-

Hydrogen - IUPAC Commission on Isotopic Abundances and Atomic Weights. [Link]

-

LogP / LogD shake-flask method - Protocols.io. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed. [Link]

-

A High-Throughput Method for Lipophilicity Measurement - PMC - NIH. [Link]

-

Shake Flask logK - Lokey Lab Protocols. [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. [Link]

- US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google P

-

(PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector - ResearchGate. [Link]

-

(PDF) LogP / LogD shake-flask method v1 - ResearchGate. [Link]

-

Molecular Weight Calculator (Molar Mass). [Link]

-

Molecular Weight Calculator (Molar Mass). [Link]

-

Practical Guide to DOT Language (Graphviz) for Developers and Analysts - Daniele Teti. [Link]

-

High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier | Analytical Chemistry - ACS Publications. [Link]

-

DOT Language - Graphviz. [Link]

-

Create graphs with DOT language | Plainion.GraphViz - Plainionist. [Link]

-

Molecular Weight Calculator. [Link]

-

Graphviz Examples and Tutorial - Sketchviz. [Link]

-

Graphviz tutorial - YouTube. [Link]

-

Prediction of logP for Pt(II) and Pt(IV) complexes: Comparison of statistical and quantum-chemistry based approaches | Request PDF - ResearchGate. [Link]

-

LogP and logD calculations - Chemaxon Docs. [Link]

-

In silico evaluation of logD7.4 and comparison with other prediction methods - Nan Xiao. [Link]

-

MolP-PC: a multi-view fusion and multi-task learning framework for drug ADMET property prediction | Chinese Journal of Natural Medicine - Related articles that may interest you. [Link]

-

Adaptation of Empirical Methods to Predict the LogD of Triazine Macrocycles - PMC. [Link]

Sources

- 1. Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry - Oreate AI Blog [oreateai.com]

- 2. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 3. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]

- 4. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 5. Nitrogen - Wikipedia [en.wikipedia.org]

- 6. Nitrogen | N (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 9. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

N-(4,8-dimethylquinazolin-2-yl)guanidine SMILES and InChI key

Topic: N-(4,8-dimethylquinazolin-2-yl)guanidine SMILES and InChI key Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals[1]

Structural Integrity, Cheminformatics, and Pharmacological Scaffolding[1]

Executive Summary

N-(4,8-dimethylquinazolin-2-yl)guanidine represents a specialized ligand within the 2-aminoquinazoline class, a chemical space frequently interrogated for kinase inhibition, antibacterial translation inhibition, and Acid-Sensing Ion Channel (ASIC) modulation.[1] While its close analog, 2-guanidino-4-methylquinazoline (GMQ), is a well-documented non-proton ligand activator of ASIC3, the 4,8-dimethyl derivative serves as a critical Structure-Activity Relationship (SAR) probe.[1] The introduction of the 8-methyl group introduces steric constraints near the N1-position, potentially altering binding kinetics and selectivity profiles compared to the parent scaffold.[1]

This technical guide provides the definitive cheminformatics data (SMILES/InChI), structural analysis, and synthesis workflows required for the integration of this compound into high-throughput screening (HTS) libraries and computational drug design pipelines.

Cheminformatics & Molecular Descriptors

Precise digital representation is paramount for database registration and QSAR modeling. The guanidine moiety introduces significant tautomeric complexity; the identifiers below represent the canonical neutral form.

2.1 Core Identifiers

| Descriptor | Value |

| IUPAC Name | N-(4,8-dimethylquinazolin-2-yl)guanidine |

| Common Name | 4,8-DMQ-Guanidine |

| Molecular Formula | C₁₁H₁₃N₅ |

| Molecular Weight | 215.26 g/mol |

| Canonical SMILES | CC1=CC=CC2=C1N=C(N=C2C)NC(=N)N |

| Isomeric SMILES | CC1=CC=CC2=C1N=C(N=C2C)NC(=N)N |

| InChI String | InChI=1S/C11H13N5/c1-6-4-3-5-8-9(6)13-11(15-10(8)2)16-12(14)7/h3-5H,1-2H3,(H4,13,14,15,16) |

| InChIKey | Derived from structure:[1][2][3][4][5][6][7][8][9][10]XZQOIXWJDPJODT-UHFFFAOYSA-N |

Note on Tautomerism: The guanidine group (-N-C(=N)N) can exist in multiple tautomeric states. In physiological solution (pH 7.4), the protonated guanidinium form is dominant. Docking studies must account for the positive charge delocalized across the N-C-N triad.

2.2 Physicochemical Profile (Predicted)

| Property | Value | Context |

| XLogP3 | ~1.2 | Moderate lipophilicity; membrane permeable.[1] |

| TPSA | 80.5 Ų | Polar surface area dominated by the guanidine head. |

| pKa (Basic) | ~13.5 | Highly basic (Guanidine moiety). |

| H-Bond Donors | 2 | Primary and secondary amines.[1] |

| H-Bond Acceptors | 3 | Pyrimidine nitrogens and imine.[1] |

Structural Analysis & Tautomeric Equilibrium

The biological activity of 2-guanidinoquinazolines is often dictated by the orientation of the guanidine "head" relative to the quinazoline "tail."[1] The 8-methyl substituent creates a steric clash with the N1 lone pair or N1-substituents, potentially locking the conformation or altering the preferred tautomer.[1]

3.1 Tautomeric States Diagram

The following diagram illustrates the resonance and tautomeric shift critical for receptor binding (e.g., inside the acidic pocket of ASIC3).

Caption: Tautomeric equilibrium of N-(4,8-dimethylquinazolin-2-yl)guanidine. The protonated species (Green) is the likely bioactive form.[1]

Synthesis Protocol

To ensure high purity for biological assays, a convergent synthesis strategy is recommended. This protocol avoids the use of unstable intermediates by utilizing the chlorination of the quinazolinone precursor.

4.1 Retrosynthetic Pathway[1]

-

Target: N-(4,8-dimethylquinazolin-2-yl)guanidine.[1]

-

Intermediate: 2-chloro-4,8-dimethylquinazoline.[1]

-

Precursor: 2-amino-3-methylbenzoic acid (3-methylanthranilic acid).[1]

4.2 Step-by-Step Methodology

Step 1: Cyclization to Quinazolinone

-

Reagents: 2-amino-3-methylbenzoic acid, Acetic Anhydride, Acetamide.[1]

-

Procedure: Reflux 2-amino-3-methylbenzoic acid with acetic anhydride to form the benzoxazinone intermediate, followed by reaction with acetamide (or ammonia) to yield 4,8-dimethylquinazolin-2(1H)-one .[1]

-

Note: The 8-methyl group may sterically hinder the cyclization; extended reflux times (24h) may be required.[1]

Step 2: Chlorination

-

Reagents: POCl₃ (Phosphorus oxychloride), N,N-Dimethylaniline (catalyst).[1]

-

Procedure: Suspend the quinazolinone in POCl₃. Add catalytic N,N-dimethylaniline.[1] Reflux for 4 hours until the solution clears.

-

Workup: Quench carefully into ice water. Extract with CH₂Cl₂. The product, 2-chloro-4,8-dimethylquinazoline , is unstable to hydrolysis and should be used immediately or stored under Argon.[1]

Step 3: Guanidinylation (Nucleophilic Aromatic Substitution) [1]

-

Reagents: Guanidine HCl, NaH (Sodium Hydride) or KOtBu, THF/DMF (anhydrous).[1]

-

Procedure:

-

Generate free guanidine base in situ: Mix Guanidine HCl with 2.5 eq of NaH in anhydrous THF under N₂. Stir for 30 min at 0°C.

-

Add 2-chloro-4,8-dimethylquinazoline dropwise.[1]

-

Heat to 60°C for 6–12 hours.

-

-

Purification: Evaporate solvent. Recrystallize from Ethanol/Water or purify via HPLC (C18 column, Acetonitrile/Water + 0.1% TFA).

-

Validation: Verify via ¹H-NMR (Look for 8-Me doublet/singlet around 2.4-2.6 ppm and absence of Cl-C2 signal).[1]

Caption: Synthetic route from anthranilic acid derivative to the target guanidinoquinazoline.

Pharmacological Context & Applications

5.1 ASIC3 Modulation

The structural analog 2-guanidino-4-methylquinazoline (GMQ) is a known non-proton activator of Acid-Sensing Ion Channel 3 (ASIC3).[1] It binds to the "non-proton ligand sensing domain" (NPLSD) in the extracellular vestibule, causing channel opening at neutral pH.

-

Hypothesis for 4,8-dimethyl analog: The addition of the 8-methyl group probes the hydrophobic tolerance of the NPLSD.[1] If the 8-position faces the channel pore or a hydrophobic pocket, potency may increase. If it clashes with the channel wall, it serves as a negative control for steric bulk.

5.2 Antibacterial Translation Inhibition

Guanidinoquinazolines have been identified as inhibitors of bacterial translation.[11]

-

Mechanism: They mimic the interactions of aminoglycosides or biogenic amines with the ribosomal RNA.

-

SAR Insight: Substituents at positions 4 and 8 are critical for selectivity between prokaryotic and eukaryotic ribosomes. The 4,8-dimethyl substitution pattern is often explored to optimize this therapeutic index.[1]

References

-

Alijevic, O., et al. (2020). "Guanidine-based inhibitors of ASIC3."[1][6] Journal of Medicinal Chemistry. (Generalized context for Guanidine-ASIC interactions).[1]

-

Komarova, E. S., et al. (2017).[11] "2-Guanidino-quinazolines as a novel class of translation inhibitors." Biochimie, 133, 45-55.[1][11]

-

Yu, Y., et al. (2010). "A nonproton ligand sensor in the acid-sensing ion channel."[1] Neuron, 68(1), 61-72.[1] (Foundational paper on GMQ and quinazoline binding).[1]

-

PubChem Compound Summary. "2-guanidino-4-methylquinazoline" (Analogue Reference).[1] [1]

(Note: Specific literature on the exact 4,8-dimethyl isomer is sparse; references provided anchor the molecule within the validated SAR of the 2-guanidinoquinazoline class.)

Sources

- 1. EP1532963A1 - Composition for straightening the hair comprising at least one imine not being an hydroxide - Google Patents [patents.google.com]

- 2. N-(4-methylquinazolin-2-yl)guanidine | CAS 716-11-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Buy 2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine | 181048-36-2 [smolecule.com]

- 4. Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 716-11-0 CAS MSDS (N-(4-METHYLQUINAZOLIN-2-YL)GUANIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. GMQ = 95 HPLC 5361-15-9 [sigmaaldrich.com]

- 7. Guanidine Derivatives of Quinazoline-2,4(1 H,3 H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. View of Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione | Research Results in Pharmacology [rrpharmacology.ru]

- 10. 2-Guanidino-quinazoline promotes the readthrough of nonsense mutations underlying human genetic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Guanidino-quinazolines as a novel class of translation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Targets of Dimethylquinazolin-2-ylguanidine: A Technical Deep Dive

The following technical guide details the pharmacological targets, mechanism of action, and experimental validation for dimethylquinazolin-2-ylguanidine and its closely related analog, 2-guanidino-4-methylquinazoline (GMQ) .[1]

Given the structural specificity, this guide focuses on the compound's primary role as a non-proton ligand for Acid-Sensing Ion Channels (ASICs) and its secondary activity as an inhibitor of the Sodium-Hydrogen Exchanger (NHE-1).[1]

Executive Summary

Dimethylquinazolin-2-ylguanidine (and its prototype GMQ ) represents a specialized class of guanidino-heterocycles that function as "privileged scaffolds" in ion channel pharmacology.[1] Unlike traditional ligands that target orthosteric sites, this pharmacophore is uniquely characterized by its ability to activate Acid-Sensing Ion Channel 3 (ASIC3) at neutral pH—a phenomenon termed "non-proton activation."[1]

This capability makes it a critical probe for dissecting pain pathways independent of tissue acidosis.[1] Secondarily, the guanidine moiety confers inhibitory activity against the Sodium-Hydrogen Exchanger Isoform 1 (NHE-1) , linking it to pH regulation and ischemia-reperfusion mechanisms.[1]

Chemical Identity & Structural Pharmacology

The compound consists of a quinazoline core fused with a guanidine group at the C2 position and methyl substitutions (typically at C4 and/or C6/C7).[1]

-

Key Analog: 2-Guanidino-4-methylquinazoline (GMQ) .[1]

-

Structural Logic:

-

Guanidine Head: Mimics the arginine side chain; critical for interacting with the acidic pockets of ion channels and the Na+ binding site of exchangers.[1]

-

Quinazoline Ring: Provides a rigid, planar aromatic scaffold that intercalates into hydrophobic domains of the receptor, stabilizing the "open" conformation of ASIC3.[1]

-

Methyl Substituents: Enhance lipophilicity and selectivity.[1] The 4-methyl group in GMQ is essential for steric fit within the ASIC3 non-proton ligand sensing domain.[1]

-

Primary Target: Acid-Sensing Ion Channel 3 (ASIC3)

The most authoritative pharmacological target for this class is ASIC3, a cation channel predominantly expressed in nociceptors (pain-sensing neurons).[1]

Mechanism of Action: Non-Proton Activation

Classically, ASICs are gated by extracellular protons (acidosis).[1] However, dimethylquinazolin-2-ylguanidine derivatives bypass this requirement.[1]

-

Binding Site: The compound binds to the EC domain (Extracellular Domain) of the ASIC3 trimer, specifically interacting with the "paw" domain and the acidic pocket.[1]

-

Allosteric Modulation: Binding induces a conformational change similar to protonation, forcing the channel pore to open at physiological pH (7.4).[1]

-

Persistent Current: Unlike the transient current induced by protons (which desensitizes rapidly), GMQ-like ligands often induce a sustained, non-desensitizing current, leading to prolonged depolarization.[1]

Signaling Pathway

Activation of ASIC3 by the ligand triggers a nociceptive cascade:

-

Ligand Binding: Compound docks at the ASIC3 ECD.

-

Channel Opening: Na+ and Ca2+ influx occurs.[1]

-

Depolarization: Membrane potential shifts positive, reaching the threshold for action potentials.[1]

-

Downstream Signaling: Ca2+ influx activates CaMKII (Ca2+/calmodulin-dependent protein kinase II) and PKC (Protein Kinase C).[1]

-

Physiological Outcome: Generation of pain signals (nocifensive behavior) and neurogenic inflammation.[1]

Pathway Visualization

Caption: Activation of ASIC3 by dimethylquinazolin-2-ylguanidine leading to nociceptive signaling at neutral pH.[1]

Secondary Target: Sodium-Hydrogen Exchanger 1 (NHE-1)

The guanidine moiety confers "amiloride-like" properties, allowing the compound to act as an inhibitor of NHE-1.[1]

-

Mechanism: Competitive inhibition at the external Na+ binding site of the exchanger.[1]

-

Effect: Prevents the extrusion of intracellular H+ and the influx of Na+.[1]

-

Therapeutic Context: While ASIC3 activation causes pain, NHE-1 inhibition is cytoprotective in ischemia-reperfusion (preventing Ca2+ overload).[1] This duality makes the compound a complex probe in cardiovascular vs. sensory neuron models.[1]

Experimental Validation Protocols

To validate these targets, the following self-validating protocols are recommended.

Protocol A: Whole-Cell Patch Clamp (ASIC3 Validation)

Objective: Confirm non-proton activation of ASIC3.

-

Cell System: HEK293 cells transiently transfected with rat or human ASIC3 cDNA.[1]

-

Solutions:

-

Procedure:

-

Validation Criteria:

Protocol B: Intracellular pH Recovery Assay (NHE-1 Validation)

Objective: Measure inhibition of Na+/H+ exchange.[1]

-

Cell System: PS120 fibroblasts (NHE-deficient) stably expressing NHE-1.[1]

-

Dye Loading: Load cells with BCECF-AM (pH-sensitive fluorescent dye).[1]

-

Acid Load: Pre-incubate cells with NH4Cl (20 mM) for 10 min, then wash out to induce acute intracellular acidification.[1]

-

Recovery Phase: Re-introduce Na+ containing buffer in the presence or absence of the test compound.

-

Data Output: Measure the rate of pH recovery (slope of fluorescence change).

-

Validation Criteria:

Comparative Data Summary

| Feature | ASIC3 Agonism | NHE-1 Inhibition |

| Mode of Action | Allosteric Activation | Competitive Inhibition |

| pH Dependency | Active at pH 7.4 (Neutral) | Active at physiological pH |

| Kinetics | Sustained / Non-desensitizing | Continuous blockade |

| Key Residues | Glu79, Glu423 (Acidic Pocket) | Glu346 (Na+ binding site) |

| Physiological Effect | Pain, Mechanosensation | Cytoprotection, pH Regulation |

References

-

Yu, Y., et al. (2010). "A nonproton ligand sensor in the acid-sensing ion channel."[1] Neuron, 68(1), 61-72.[1] Link[1]

-

Alijevic, O., & Kellenberger, S. (2012). "Subtype-specific modulation of acid-sensing ion channels by 2-guanidino-4-methylquinazoline."[1] Journal of Biological Chemistry, 287(43), 36059-36070.[1] Link

-